molecular formula C11H12BrN3O2S B598410 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1199773-26-6

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B598410
CAS No.: 1199773-26-6
M. Wt: 330.2
InChI Key: VUMXAXLUEPRPNP-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and Reduction: Products would depend on the specific reagents and conditions used, potentially leading to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog that lacks the benzenesulfonamide moiety.

    N,N-Dimethylbenzenesulfonamide: Lacks the pyrazole ring and bromine substitution.

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide is unique due to the combination of the pyrazole ring, bromine substitution, and benzenesulfonamide moiety. This unique structure imparts specific chemical properties and reactivity that are not observed in the simpler analogs .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMXAXLUEPRPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682103
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-26-6
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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